2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Acylation: The chlorinated indole is acylated with 2-bromo-N-(2-hydroxy-2-phenylethyl)acetamide in the presence of a base like potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylethyl hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 3 and 7.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- N-(2-hydroxy-2-phenylethyl)acetamide
- 2-(1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
Uniqueness
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the presence of both the chlorinated indole ring and the hydroxy-phenylethyl acetamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-7-16-14(10-15)8-9-21(16)12-18(23)20-11-17(22)13-4-2-1-3-5-13/h1-10,17,22H,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDEAYTAUJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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